

Application Notes and Protocols for Csnk1-IN-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Csnk1-IN-2 is a chemical inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine-selective protein kinases.[1] The CK1 family, comprising isoforms such as α , δ , and ϵ , plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythms, and DNA repair.[2][3] Dysregulation of CK1 activity has been implicated in several diseases, making it a significant target for drug discovery and development.[4] These application notes provide detailed protocols for the preparation of **Csnk1-IN-2** stock solutions and its application in common experimental assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Csnk1-IN-2** is presented in the table below for easy reference.

Property	Value	
Molecular Formula	C28H26FN5O2	
Molecular Weight	483.54 g/mol	
Appearance	Solid, light yellow to light brown	
CAS Number	2468783-76-6	



Inhibitory Activity

Csnk1-IN-2 is an inhibitor of CSNK1A1. It also shows inhibitory activity against CSNK1D.[2] It is important to note that **Csnk1-IN-2** also demonstrates potent inhibition of wild-type Epidermal Growth Factor Receptor (EGFR).[2]

Target	IC50
CSNK1A1	2.52 μΜ
CSNK1D	8.48 μM
CSNK1A1 (high ATP)	107 μΜ
wt-EGFR	2.74 nM

Preparation of Csnk1-IN-2 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Csnk1-IN-2** in Dimethyl Sulfoxide (DMSO).

Materials:

- Csnk1-IN-2 solid powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block set to 60°C
- Ultrasonic bath

Protocol:

Weighing the Compound: Accurately weigh the desired amount of Csnk1-IN-2 powder. For a
10 mM stock solution, you will need 4.8354 mg of Csnk1-IN-2 for 1 mL of DMSO.



· Dissolution:

- Add the appropriate volume of DMSO to the vial containing the Csnk1-IN-2 powder.
- Vortex the solution vigorously for 1-2 minutes.
- To aid dissolution, warm the solution to 60°C and use an ultrasonic bath.[2] Intermittently vortex the solution during this process until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

Aliquoting and Storage:

- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Stock Solution Preparation Table:

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.484 mg	2.42 mg	4.84 mg
5 mM	2.42 mg	12.1 mg	24.2 mg
10 mM	4.84 mg	24.2 mg	48.4 mg

Experimental Protocols

Below are example protocols for utilizing the **Csnk1-IN-2** stock solution in common laboratory assays.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory effect of **Csnk1-IN-2** on a purified CK1 isoform.



Materials:

- Purified recombinant Casein Kinase 1 (e.g., CSNK1A1)
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Substrate (e.g., α-casein or a specific peptide substrate)
- [y-32P]ATP or a non-radioactive ATP detection system
- Csnk1-IN-2 stock solution (10 mM in DMSO)
- DMSO (for vehicle control)
- 96-well plates
- Incubator
- Phosphorimager or appropriate detection instrument

Protocol:

- Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase buffer, purified CK1 enzyme, and substrate.
- Add Inhibitor: Add serial dilutions of Csnk1-IN-2 to the reaction wells. Include a vehicle control with an equivalent volume of DMSO.
- Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using a radioactive assay).
- Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA).
- Detection:



- Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
- Non-Radioactive Assay: Follow the manufacturer's instructions for the specific kinase assay kit being used (e.g., ADP-Glo™, LanthaScreen™).
- Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC₅₀ value.



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Fig. 1: Experimental workflow for an in vitro kinase assay.

Western Blot Analysis of β-catenin Phosphorylation

This protocol describes how to assess the effect of **Csnk1-IN-2** on the Wnt signaling pathway by measuring the phosphorylation status of β -catenin in cultured cells.

Materials:

- Cell line of interest (e.g., HEK293T, SW480)
- Cell culture medium and supplements
- Csnk1-IN-2 stock solution (10 mM in DMSO)
- DMSO (for vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit



- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Csnk1-IN-2 or DMSO (vehicle control) for the desired time.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply the ECL substrate.

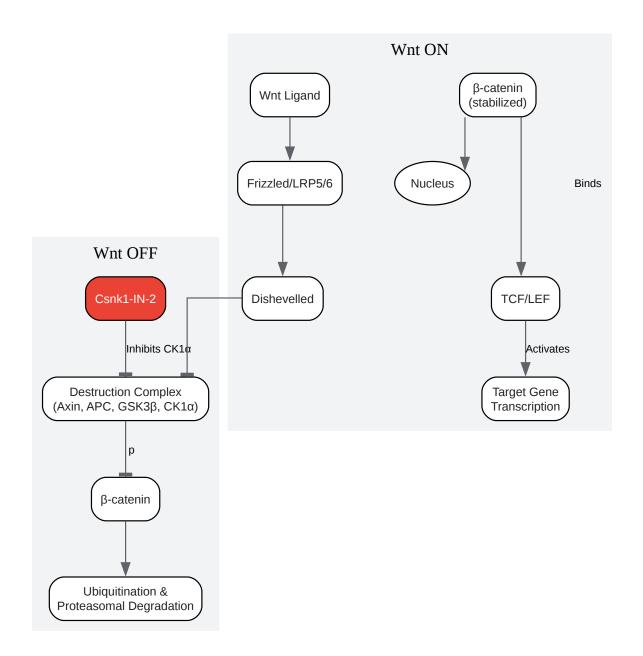


Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.
 Quantify the band intensities and normalize the phosphorylated β-catenin signal to the total β-catenin and a loading control (e.g., GAPDH).

Csnk1-IN-2 and the Wnt/β-catenin Signaling Pathway

Casein Kinase 1α (CK1 α) plays a critical role in the "destruction complex" of the canonical Wnt signaling pathway.[5] In the absence of a Wnt signal, CK1 α initiates the phosphorylation of β -catenin at Serine 45.[5] This priming phosphorylation event allows for subsequent phosphorylation by GSK3 β , leading to the ubiquitination and proteasomal degradation of β -catenin.[4] By inhibiting CK1 α , Csnk1-IN-2 is expected to prevent the initial phosphorylation of β -catenin, leading to its stabilization and accumulation, and subsequent activation of TCF/LEF-mediated transcription.





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Fig. 2: The role of **Csnk1-IN-2** in the Wnt/β-catenin signaling pathway.

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